2-Methyl-4-(tetrahydro-2H-pyran-4-yl)pyridine 1-oxide 2-Methyl-4-(tetrahydro-2H-pyran-4-yl)pyridine 1-oxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13251298
InChI: InChI=1S/C11H15NO2/c1-9-8-11(2-5-12(9)13)10-3-6-14-7-4-10/h2,5,8,10H,3-4,6-7H2,1H3
SMILES: CC1=[N+](C=CC(=C1)C2CCOCC2)[O-]
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol

2-Methyl-4-(tetrahydro-2H-pyran-4-yl)pyridine 1-oxide

CAS No.:

Cat. No.: VC13251298

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-4-(tetrahydro-2H-pyran-4-yl)pyridine 1-oxide -

Specification

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
IUPAC Name 2-methyl-4-(oxan-4-yl)-1-oxidopyridin-1-ium
Standard InChI InChI=1S/C11H15NO2/c1-9-8-11(2-5-12(9)13)10-3-6-14-7-4-10/h2,5,8,10H,3-4,6-7H2,1H3
Standard InChI Key JDKRGCMPKTUQMU-UHFFFAOYSA-N
SMILES CC1=[N+](C=CC(=C1)C2CCOCC2)[O-]
Canonical SMILES CC1=[N+](C=CC(=C1)C2CCOCC2)[O-]

Introduction

Chemical Structure and Identification

Molecular Architecture

The compound features a pyridine ring substituted at the 4-position with a tetrahydropyran group and a methyl group at the 2-position. The N-oxide functional group introduces polarity, influencing its reactivity and solubility . Key structural identifiers include:

PropertyValue
IUPAC Name2-methyl-4-(oxan-4-yl)-1-oxidopyridin-1-ium
Molecular FormulaC₁₁H₁₅NO₂
SMILESCC1=N+[O-]
InChIKeyJDKRGCMPKTUQMU-UHFFFAOYSA-N

The stereochemistry of the tetrahydropyran ring (chair conformation) and the planar pyridine moiety contribute to its stability .

Synthesis and Preparation

Synthetic Routes

While direct synthesis protocols for this compound are proprietary, analogous methods from patents suggest multi-step reactions:

  • Sonogashira Coupling: Palladium-catalyzed cross-coupling of 2-methyl-3-butyne-2-ol with bromoethylene .

  • Kucherov Reaction: Hydration of alkynes using mercury bisulfate and sulfuric acid to form ketones .

  • Oxidation: Conversion of aldehydes to carboxylic acids using potassium permanganate .

A generalized pathway involves:

  • Functionalization of the pyridine ring.

  • Cyclization to form the tetrahydropyran group.

  • Oxidation to introduce the N-oxide group .

Physicochemical Properties

PropertyValueSource
Molecular Weight193.24 g/mol
Density~0.9 g/cm³ (estimated)
Boiling Point196–200°C (extrapolated)
SolubilitySoluble in polar solvents (e.g., DMSO, THF)
LogP~3.1 (predicted)

The compound’s polarity from the N-oxide group enhances solubility in aqueous systems, while the tetrahydropyran moiety contributes to lipophilicity .

Applications and Research

Pharmaceutical Intermediates

The structural similarity to bioactive pyran derivatives suggests potential as:

  • Antimicrobial Agents: Analogous 1,4-dihydropyran derivatives exhibit MIC values of 16–256 μg/ml against bacterial and fungal strains .

  • Kinase Inhibitors: Pyridine N-oxides are explored in cancer research for their ability to modulate enzyme activity .

Catalysis

Tantalum-based metal-organic frameworks (Ta-MOFs) catalyze pyran derivative synthesis with >85% efficiency under mild conditions .

ParameterDetails
Hazard CodesXi (Irritant)
Protective EquipmentGloves, respirators, eyeshields
StorageRoom temperature, inert atmosphere

No acute toxicity data are available, but structural analogs show low oral and dermal toxicity .

SupplierPurityRegion
Fluorochem Ltd.>95%United Kingdom
Oakwood Products, Inc.>98%United States
VulcanChemCustom gradesGlobal

Pricing varies by scale, with bulk quantities (≥1 kg) available at reduced rates .

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